6-Benzyltetrahydro-2H-pyran-2-one
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Overview
Description
6-Benzyltetrahydro-2H-pyran-2-one is a chemical compound belonging to the class of tetrahydropyrans It is characterized by a benzyl group attached to the tetrahydropyran ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyltetrahydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of γ-hydroxy olefins using catalysts such as platinum or lanthanide triflates . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature . These reactions typically yield high stereoselectivity and good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly catalysts and reaction conditions. For example, the use of room temperature ionic liquids (RTILs) and mild conditions can facilitate the production of this compound in an environmentally sustainable manner .
Chemical Reactions Analysis
Types of Reactions
6-Benzyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like Grignard reagents or organolithium compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-Benzyltetrahydro-2H-pyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Benzyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fungal growth by disrupting metabolic pathways and inducing autophagy in fungal cells . The compound may also interact with enzymes and proteins, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
6-Pentyl-2H-pyran-2-one: Known for its antifungal properties and use in flavoring agents.
3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one: Used in polymer synthesis and has a high CO2 content.
5,6-Dihydro-2H-pyran-2-ones: These compounds exhibit a wide range of biological activities, including antitumor and antimicrobial properties.
Uniqueness
6-Benzyltetrahydro-2H-pyran-2-one is unique due to its benzyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
40564-46-3 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-benzyloxan-2-one |
InChI |
InChI=1S/C12H14O2/c13-12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
InChI Key |
VZQPTDYLIIYDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC(=O)C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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